2-乙烯基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

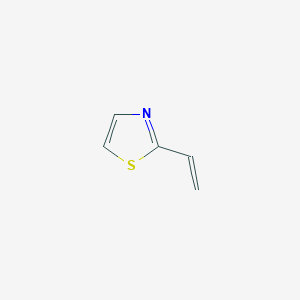

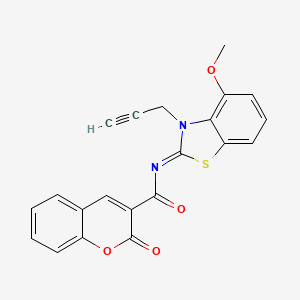

2-Vinylthiazole is a chemical compound with the molecular formula C5H5NS and a molecular weight of 111.17 . It is a colorless to yellow liquid . The IUPAC name for 2-Vinylthiazole is 2-vinyl-1,3-thiazole .

Molecular Structure Analysis

2-Vinylthiazole contains a total of 12 bonds, including 7 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, and 1 Thiazole .

Physical And Chemical Properties Analysis

2-Vinylthiazole is a colorless to yellow liquid . More detailed physical and chemical properties would require specific experimental measurements .

科学研究应用

Stem Cell Differentiation Modulation

2-Vinylthiazole: derivatives have been investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives. These compounds play a crucial role in mediating developmental processes within mammalian cells. By understanding the structure-activity relationship, researchers aim to design analogues with targeted activity, potentially enhancing stem cell differentiation and tissue regeneration .

Small Molecule Modulators of Cellular Development

In the context of cellular development, 2-Vinylthiazole compounds have been synthesized and studied. Their impact on cell morphology, cell viability, expression of cell surface markers, and ability to induce differentiation has been explored. Notably, certain analogues exhibit comparable or even enhanced activity compared to all-trans-retinoic acid (ATRA), a well-known regulator of cell differentiation .

Conjugated Compounds with Strong Polarization

Conjugated compounds based on vinylthiazole units exhibit intriguing properties. When electron-donating NR2 groups are attached in the terminal position along the π chain, these compounds show strong polarization. The effect can be further enhanced by incorporating an electron-accepting CHO group in the opposite terminal position .

安全和危害

作用机制

Target of Action

2-Vinylthiazole is a versatile compound with a wide range of applications. It is used as a precursor for functionalized polymers in industry . The primary targets of 2-Vinylthiazole are the biochemical pathways involved in the synthesis of these polymers .

Mode of Action

The mode of action of 2-Vinylthiazole involves its interaction with alkynes and triazoles, promoted by an inorganic base under transition metal-free conditions . This interaction shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .

Biochemical Pathways

The biochemical pathways affected by 2-Vinylthiazole are those involved in the synthesis of vinyl triazole derivatives . These derivatives have a variety of biological activities, such as antibacterial, anti-malaria, anti-HIV, anti-fungal, anticancer, and anti-inflammatory activities . The compound’s action on these pathways results in the production of functional materials and polymer materials .

Pharmacokinetics

Thiazole derivatives, to which 2-vinylthiazole belongs, are known to have diverse biological activities . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of 2-Vinylthiazole is the production of vinyl triazole derivatives with a range of biological activities . These derivatives are used in the production of polymerizable functional materials and polymer materials . They also show great application potential in the application of cations in biomaterials, ion exchange membranes, drug delivery, and metal-containing polymers for depollution and metal recovery .

Action Environment

The action of 2-Vinylthiazole is influenced by environmental factors such as the presence of alkynes and triazoles, and the conditions under which the reaction takes place . The compound’s action, efficacy, and stability can be optimized by controlling these environmental factors .

属性

IUPAC Name |

2-ethenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCUKFVNOWJNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Vinylthiazole | |

CAS RN |

13816-02-9 |

Source

|

| Record name | 2-ethenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2740719.png)

![Bicyclo[2.2.2]oct-2-ylacetic acid](/img/structure/B2740720.png)

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)

![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)

![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)

![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)

![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)